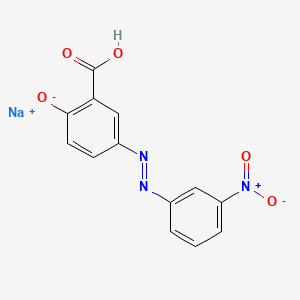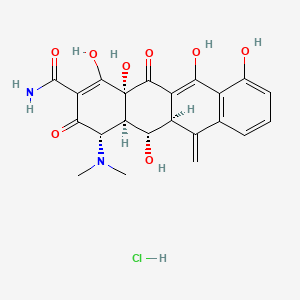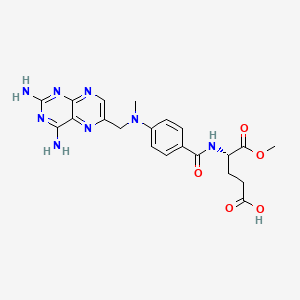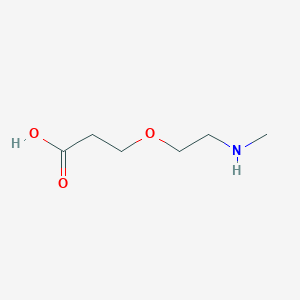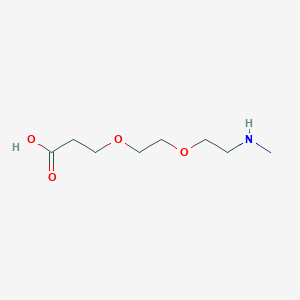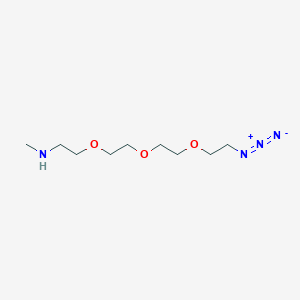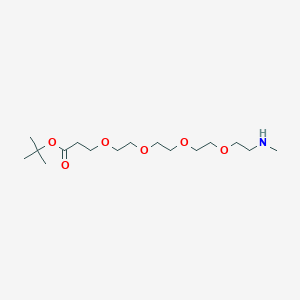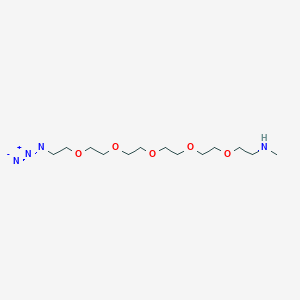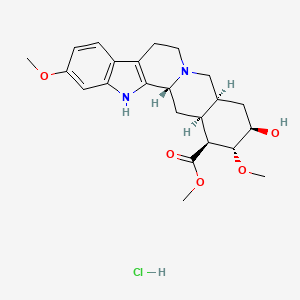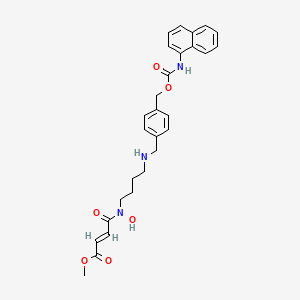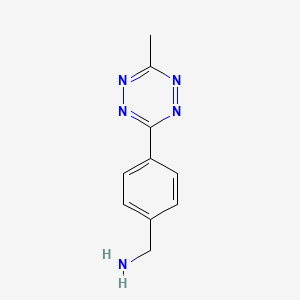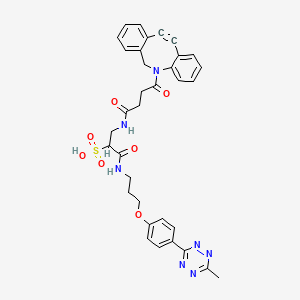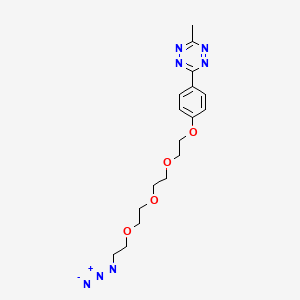
Mitochonic acid 5
Übersicht
Beschreibung
Mitochonic Acid 5 (MA-5) is a derivative of the plant hormone indole-3-acetic acid12. It has been found to bind to mitochondria and ameliorate renal tubular and cardiac myocyte damage2. MA-5 modulates mitochondrial ATP synthesis12 and reduces mitochondrial apoptosis via upregulation of mitophagy1. It regulates mitophagy via Bnip3 through the MAPK-ERK-Yap signaling pathway1.
Synthesis Analysis
The specific synthesis process of MA-5 is not detailed in the available resources. However, it is known that MA-5 is a derivative of the plant hormone indole-3-acetic acid3.
Molecular Structure Analysis
The molecular formula of MA-5 is C18H13F2NO34. The exact mass is 329.09 and the molecular weight is 329.304.
Chemical Reactions Analysis
The specific chemical reactions involving MA-5 are not detailed in the available resources. However, it is known that MA-5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain2.
Physical And Chemical Properties Analysis
The physical and chemical properties of MA-5 are not detailed in the available resources. However, it is known that the molecular formula of MA-5 is C18H13F2NO34. The exact mass is 329.09 and the molecular weight is 329.304.
Wissenschaftliche Forschungsanwendungen
1. Enhancing Ram Sperm Quality
- Application Summary : MA-5 has been found to enhance ram sperm quality during storage at 4°C . It improves sperm motility, membrane integrity, and acrosomal integrity .
- Methods of Application : Ram sperm were diluted with a tris-citrate-glucose extender containing different concentrations of MA-5 (0, 0.1, 1, 10, and 100 nM) and stored at 4°C for up to 48 hours .
- Results : The addition of MA-5, particularly at 10 nM, significantly improved sperm quality by enhancing motility, membrane integrity, and acrosomal integrity . MA-5 also increased mitochondrial membrane potential, reduced reactive oxygen species (ROS) levels, and elevated adenosine triphosphate (ATP) levels in ram sperm .
2. Attenuating Age-Related Neuromuscular Dysfunction
- Application Summary : MA-5 has been found to attenuate age-related neuromuscular dysfunction associated with mitochondrial Ca2+ overload in Caenorhabditis elegans .
- Methods of Application : The administration of 10 μM MA-5 was found to increase endogenous ATP levels in one-day-old young (D1) and mature D4 adults .
- Results : MA-5 significantly suppressed the age-related decline in locomotor performance as evidenced by higher thrashing rate in liquids and crawling velocity on agar plates compared to the control .
3. Enhancing ATP Production in Hepatocellular Carcinoma Cells
- Application Summary : MA-5 is a potent enhancer of mitochondrial ATP production that significantly increased the cellular ATP level in Hep3B human hepatocellular carcinoma cells .
- Results : MA-5 improves the survival of fibroblasts from patients with mitochondrial diseases .
4. Promoting the Survival of Microglial Cells
- Application Summary : MA-5 may promote the survival of microglial cells via mitofusin 2 (Mfn2)-associated mitophagy in response to lipopolysaccharide (LPS)-induced inflammation .
5. Promoting the Migration of Mouse Microglial BV‑2 Cells
- Application Summary : MA-5 may promote the migration of mouse microglial BV‑2 cells . It may promote the survival of microglial cells via mitofusin 2 (Mfn2)‑associated mitophagy in response to lipopolysaccharide (LPS)‑induced inflammation .
6. Enhancing ATP Production in Hepatocellular Carcinoma Cells
- Application Summary : MA-5 is a potent enhancer of mitochondrial ATP production that significantly increased the cellular ATP level in Hep3B human hepatocellular carcinoma cells . MA-5 improves the survival of fibroblasts from patients with mitochondrial diseases .
5. Treatment of Duchenne Muscular Dystrophy
- Application Summary : MA-5 has been found to ameliorate the pathogenesis of Duchenne muscular dystrophy (DMD) in a nematode model .
- Results : The administration of 10 μM MA-5 tended to increase endogenous ATP levels in one-day-old young (D1) and mature D4 adults . At the same time, MA-5 significantly suppressed the age-related decline in locomotor performance as evidenced by higher thrashing rate in liquids and crawling velocity on agar plates compared to the control .
6. Treatment of Parkinson’s Disease
- Application Summary : MA-5 has been found to ameliorate the pathogenesis of Parkinson’s disease (PD) in a nematode model .
- Results : The administration of 10 μM MA-5 tended to increase endogenous ATP levels in one-day-old young (D1) and mature D4 adults . At the same time, MA-5 significantly suppressed the age-related decline in locomotor performance as evidenced by higher thrashing rate in liquids and crawling velocity on agar plates compared to the control .
Safety And Hazards
Zukünftige Richtungen
MA-5 has shown potential in ameliorating mitochondrial dysfunction in Duchenne Muscular Dystrophy and Parkinson’s Disease models6. It has broad mitochondrial homing and MINOS stabilizing activity in metazoans3. Further research is needed to fully understand its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mitochonic acid 5 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



